Product packaging for Rubidium;tin(Cat. No.:CAS No. 67588-27-6)

Rubidium;tin

Cat. No.: B15441024
CAS No.: 67588-27-6
M. Wt: 204.18 g/mol
InChI Key: VIYGIIJYVZRXBD-UHFFFAOYSA-N
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Description

This product is a specialized Rubidium;Tin (Rb;Sn) compound, offered for advanced materials science and solid-state chemistry research. Rubidium is a highly reactive alkali metal known for its use in atomic clocks , quantum computing systems , and laser cooling experiments . Tin is a versatile post-transition metal critical for electronics, solders, and energy storage technologies. The combination of these elements is of significant research interest for exploring novel intermetallic phases, thin-film semiconductors, and advanced catalytic materials. The primary research value of this compound lies in its potential electronic and structural properties. Researchers can utilize this compound to investigate superconducting behaviors, thermoelectric performance, and its role as a precursor in the synthesis of complex oxide materials. The interaction between the highly electropositive rubidium and the multifunctional tin may lead to systems with unique charge transport mechanisms. Applications are focused in several cutting-edge fields: developing new components for photoelectric cells and sensors , creating specialized glass and ceramic formulations with tailored conductivity , and serving as a model system in the study of alkali-metal-tin alloy formation and their reactive properties . This material is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Handling requires specialized training and appropriate safety controls, as rubidium-based materials are often moisture-sensitive and can react violently with water or air . Researchers should consult all relevant Safety Data Sheets (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula RbSn B15441024 Rubidium;tin CAS No. 67588-27-6

Properties

CAS No.

67588-27-6

Molecular Formula

RbSn

Molecular Weight

204.18 g/mol

IUPAC Name

rubidium;tin

InChI

InChI=1S/Rb.Sn

InChI Key

VIYGIIJYVZRXBD-UHFFFAOYSA-N

Canonical SMILES

[Rb].[Sn]

Origin of Product

United States

Synthesis and Physicochemical Properties

Synthesis Methodologies

The synthesis of rubidium-tin compounds can be achieved through various methods, depending on the desired composition and crystal structure. A common approach for producing intermetallic compounds is by melting the constituent elements together in sealed, evacuated tubes, often made of materials like silica (B1680970) or alumina, to prevent oxidation. acs.org

For more complex ternary structures, such as the A₁₂Cu₁₂Sn₂₁ (where A can be Na, K, Rb, or Cs) phases, synthesis involves reacting the elemental components at high temperatures. The successful synthesis of rubidium-containing variants has been confirmed through powder X-ray diffraction data. acs.org

Crystal and Electronic Structures

The crystal structures of rubidium-tin compounds can be quite complex, often featuring clusters of atoms. For instance, in the ternary compound K₁₂Cu₁₂Sn₂₁, which has rubidium analogues, discrete intermetalloid clusters of {Sn@Cu₁₂@Sn₂₀} have been identified. These consist of a central tin atom surrounded by a copper icosahedron, which is in turn encased in a tin pentagonal dodecahedron. acs.org

Theoretical calculations, such as Density Functional Theory (DFT), are crucial for understanding the electronic structure of these compounds. researchgate.netacs.org In some ternary Rb-Sn compounds, a band gap is predicted, suggesting semiconductor-like behavior which is essential for thermoelectric applications. acs.org The electronic properties are heavily influenced by the nature of the chemical bonding, which can range from metallic to more ionic or covalent in character within the same structure.

Physicochemical Characterization

The physicochemical properties of rubidium-tin compounds are key to their potential applications. Thermodynamic investigations, although historically limited for the binary system, are critical for understanding phase stability and formation. nih.gov For ternary alloys, techniques like coulometric titration have been used to determine the activity coefficients of the alkali metals. nih.gov

The structural characterization is primarily carried out using X-ray diffraction (XRD) on single crystals or powders to determine the atomic arrangement. acs.orgacs.org This data is fundamental for correlating the structure with the observed physical properties.

Advanced Structural Characterization of Rubidium Tin Systems

Crystalline Structure Determination and Refinement

The precise determination of the crystalline structure of rubidium-tin systems is accomplished through various diffraction techniques. These methods are crucial for identifying crystal systems, space groups, and unit cell parameters, which collectively define the three-dimensional arrangement of atoms.

Single-crystal X-ray diffraction (SXRD) stands as a definitive method for unambiguous structure determination. This technique has been successfully applied to several rubidium-tin compounds, providing precise atomic coordinates and bonding information.

For instance, the crystal structure of a complex polystannide ammoniate, {[Rb(C₁₈H₃₆N₂O₆)][Rb₃Sn₉(C₁₂H₂₄O₆)C₁₂H₂₄O₆)]·5NH₃}n, was elucidated using SXRD. nih.gov The analysis revealed a monoclinic crystal system with the space group P2₁/n. nih.gov The data was collected at a low temperature of 123 K to ensure crystal stability. nih.gov

Another example is the intermediate phase RbSn, which was found to have a body-centered tetragonal structure, isotypic with NaPb. scribd.com In the case of the double perovskite Rb₂SnBr₆, single-crystal X-ray diffraction analyses confirmed its formation in a cubic structure with the space group Fm-3m. researchgate.net

Table 1: Crystallographic Data from Single-Crystal X-ray Diffraction

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Rubidium Tin Ammoniate Complex[Rb(C₁₂H₂₄O₆)][Rb₃Sn₉(C₁₈H₃₆N₂O₆)]·5NH₃MonoclinicP2₁/n10.79015.60036.96091.20 nih.gov
Rubidium Tin BromideRb₂SnBr₆CubicFm-3m10.67810.67810.67890 researchgate.net
Rubidium TinRbSnTetragonal (body-centered)-11.7111.7119.0990 scribd.com

Note: Data for RbSn is from an older source and may lack the detailed parameters of modern analyses.

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification, determination of lattice parameters, and analysis of structural transitions in polycrystalline samples. It has been extensively used to characterize various rubidium-tin halide perovskites.

Studies on rubidium tin iodide (Rb₂SnI₆) using high-resolution synchrotron powder X-ray diffraction (SXRD) revealed that it adopts a tetragonal vacancy-ordered double perovskite structure at room temperature. core.ac.ukacs.org This was a correction to a previous report of a cubic structure. acs.org Upon cooling to 100 K, a phase transition to a lower-symmetry monoclinic structure (space group P2₁/n) was observed, which is characterized by the cooperative tilting of [SnI₆] octahedra. core.ac.uk

Similarly, powder XRD analysis of rubidium tin chloride (Rb₂SnCl₆) confirmed a cubic phase with the space group Fm3m. researchgate.net For rubidium tin bromide (Rb₂SnBr₆), PXRD and subsequent Rietveld refinement also verified a cubic crystal structure. researchgate.netresearchgate.net

Structural analysis often requires careful refinement of unit cell parameters and occasionally the reindexing of diffraction data to correct initial structural models. The case of Rb₂SnI₆ is a prominent example. Initially believed to be cubic, high-resolution synchrotron PXRD data necessitated a reevaluation. acs.org The structure was reindexed to a tetragonal unit cell (space group P4/mnc) at room temperature. core.ac.ukacs.org Further refinement of data collected at 100 K showed a transition to a monoclinic (P2₁/n) structure. core.ac.uk This refinement process, often aided by Rietveld analysis, is crucial for understanding temperature-dependent phase transitions and their effect on material properties. core.ac.uk

Table 2: Unit Cell Parameters for Rb₂SnI₆ from Powder X-ray Diffraction

Powder X-ray Diffraction Studies

Microstructural and Morphological Investigations

Beyond the atomic scale of crystal structure, the micro- and nanoscale morphology of materials significantly influences their properties. Electron and scanning probe microscopy are key techniques for these investigations.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and microstructure of synthesized materials. In the study of rubidium-tin compounds, SEM has been used to assess phase purity and particle morphology. researchgate.net For example, SEM analysis of Rb₂SnBr₆ prepared by a wet chemical method was used to characterize its surface morphology. researchgate.netresearchgate.net These investigations can reveal details about particle size, aggregation, and crystal habits, which are important for applications like photocatalysis. researchgate.net

Atomic Force Microscopy (AFM) provides nanoscale resolution imaging of surfaces. In the context of related rubidium-containing perovskite materials, conductive AFM (c-AFM) has been employed to investigate electrical properties. For instance, c-AFM analysis of a (Rb₀.₀₅MA₀.₉₅)PbI₃ film revealed high electrical conductivity, which was attributed to a reduced density of deep-level traps. researchgate.net While this example involves a lead-based perovskite, the technique is directly applicable to analyzing the nanoscale electrical homogeneity and surface potential of rubidium-tin compounds.

Scanning Electron Microscopy (SEM)

Crystallochemical Analysis and Structural Motifs

Crystallochemical analysis involves the detailed study of the crystal structure to understand the relationships between chemical composition, atomic arrangement, and physical properties. In rubidium-tin systems, a variety of structural motifs can be observed depending on the stoichiometry and the nature of other constituent elements (e.g., halides, oxides).

A prominent example is the rubidium tin fluoride (B91410), RbSn₂F₅. rsc.org This compound features a fluorite-like structural motif. rsc.org Initially indexed to a cubic system, it was later reindexed to a hexagonal unit cell. rsc.org The structure consists of a three-layer closest packing of cations, with layers alternating in a Me–Sn–Sn–Me sequence (where Me = Rb). rsc.org This layered arrangement is a key structural characteristic influencing its properties.

In more complex ternary systems, such as the intermetallic boride SnNi₂₁B₂₀, the structural motifs are more intricate. The structure is described as a hierarchical partitioning of space where large voids in a nickel-based network are filled with other atoms. ox.ac.uk Specifically, it features Sn-filled [Ni₁₂] cuboctahedral voids and complex [B₂₀] cages. ox.ac.uk

Even simple binary compounds like rubidium bromide (RbBr) and rubidium fluoride (RbF) provide fundamental structural motifs. RbBr adopts the rock salt structure, where each Rb⁺ ion is octahedrally coordinated to six Br⁻ ions, and vice versa. materialsproject.org Elemental rubidium itself crystallizes in a body-centered cubic (bcc) structure. shef.ac.uk These fundamental structures provide a basis for understanding the more complex arrangements found in ternary and higher-order rubidium-tin compounds.

Table 5: Crystallographic Data for Selected Rubidium and Tin Compounds

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)Key Structural MotifReference
Rubidium Tin FluorideRbSn₂F₅HexagonalP3a = 7.40, c = 10.12Fluorite-like, layered cation packing rsc.org
Rubidium BromideRbBrCubicFm-3m (225)a = 6.91Rock Salt (Halite) type, RbBr₆ octahedra materialsproject.org
Tin Nickel BorideSnNi₂₁B₂₀CubicFm-3m (225)a = 7.1730Sn-filled [Ni₁₂] cuboctahedra ox.ac.uk
Rubidium (elemental)RbCubicIm-3m (229)a = 5.585Body-centered cubic (bcc) shef.ac.uk
Rubidium Tin BromideRbSnBr₃CubicPm-3mN/APerovskite medwinpublishers.com

Electronic Structure and Chemical Bonding in Rubidium Tin Intermetallics

First-Principles Computational Studies (DFT, Ab initio)

First-principles calculations, rooted in Density Functional Theory (DFT) and other ab initio methods, are powerful tools for elucidating the electronic properties of materials without prior experimental input. While detailed computational studies are more extensively published for ternary rubidium-tin halide perovskites, the principles and expected outcomes for binary rubidium-tin intermetallics can be inferred from these related systems and the known structural chemistry of Zintl phases.

Band structure calculations map the allowed electron energy levels as a function of momentum through the Brillouin zone, determining whether a material is a metal, semiconductor, or insulator.

For rubidium-tin intermetallic compounds, such as the clathrate Rb₈Sn₄₄, the material is expected to be a metallic Zintl phase. researchgate.net A band structure calculation for such a compound would show one or more bands crossing the Fermi level, resulting in no band gap. This metallic character arises because the electron transfer from rubidium to the tin framework is not always sufficient to create a fully valence-precise, semiconducting state.

In related, but distinct, rubidium-tin halide perovskite systems like Rb₂SnI₆, DFT calculations using the HSE06 functional with spin-orbit coupling (SOC) show a direct band gap. acs.org These calculations reveal that the valence band maximum is primarily composed of I 5p orbitals hybridized with Sn 5s states, while the conduction band minimum is dominated by Sn 5p states. acs.org While the chemical environment is different in an intermetallic, these results suggest that the tin 5s and 5p orbitals are fundamental to the bonding and electronic properties near the Fermi level. Studies on RbSnCl₃ have also been conducted using DFT to understand its electronic properties for potential applications. maxapress.com

Table 1: Illustrative Band Gap Data from DFT Studies on Rubidium-Tin Halide Perovskites (Note: These are not intermetallics but provide context on Rb-Sn electronic structure calculations)

CompoundCalculation MethodBand Gap (eV)Nature of GapReference
Rb₂SnI₆HSE06+SOC1.13Direct (at Γ) acs.org
Rb₂SnI₆HSE06+SOC1.32Direct (at Γ) acs.org
Rb₂SnBr₆PBE1.228Direct (at G) researchgate.netresearchgate.net

This table showcases data from semiconducting perovskites to illustrate the types of results obtained from DFT calculations on compounds containing rubidium and tin. The intermetallic phases are expected to be metallic.

Density of States (DOS) analysis provides information on the number of available electronic states at each energy level. Partial DOS (PDOS) further decomposes this, showing the contribution of each element and its respective orbitals (s, p, d).

For a metallic rubidium-tin intermetallic, the total DOS would exhibit a finite, non-zero value at the Fermi level (E_F), confirming its metallic nature. The partial DOS would reveal the specific orbital contributions. Based on analyses of related systems:

Tin (Sn) States: The states near the Fermi level would be dominated by Sn 5s and Sn 5p orbitals. The valence bands would show strong hybridization between these Sn orbitals, indicative of the covalent bonding within the tin network. researchgate.netresearchgate.net

Rubidium (Rb) States: The Rb 5s state would be located well above the Fermi level, consistent with it having donated its valence electron and existing as a cation (Rb⁺). researchgate.net The contribution of rubidium states to the valence region would be minimal, signifying a highly ionic interaction between the rubidium and the tin framework.

In the Rb₂SnBr₆ perovskite, for instance, PDOS calculations show the valence band just below the Fermi level is a strong hybridization of Sn 4p and Br 4p orbitals, while the conduction band involves Sn 5s and Br 4p orbitals. researchgate.net

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. researchgate.net An ELF value close to 1.0 indicates strong localization (like in a covalent bond or lone pair), while a value around 0.5 suggests delocalized, metallic-like electron density.

An ELF analysis of a rubidium-tin Zintl phase would be expected to show:

High ELF values located between adjacent tin atoms in the anionic substructure. This would provide clear evidence of the covalent Sn-Sn bonds that form the polyanionic clusters (e.g., the tetrahedral [Sn₄]⁴⁻).

Low ELF values in the spatial regions between the rubidium cations and the tin framework. This signifies charge separation and ionic character, with the valence electrons largely transferred from rubidium to the more electronegative tin network.

The separation of space into regions of high and low ELF would visualize the distinct ionic and covalent bonding regimes within the same crystal structure, a hallmark of Zintl phases. researchgate.net

Density of States Analysis (Total and Partial)

Theoretical Models of Interatomic Interactions

Beyond computational methods, conceptual models are vital for predicting and rationalizing the structures and bonding in intermetallic compounds.

The Zintl-Klemm concept is a powerful electron-counting formalism for understanding polar intermetallic compounds. It presumes a complete transfer of valence electrons from the electropositive element (e.g., an alkali metal like Rb) to the more electronegative element (e.g., a post-transition metal like Sn). cdnsciencepub.com The resulting polyanionic framework then adopts a structure that is isoelectronic to a known element or molecule, satisfying valence rules.

This concept successfully explains the structure of several rubidium-tin compounds:

Rb₄Sn₄ (or RbSn): In this compound, each of the four rubidium atoms donates its single 5s¹ electron. lnu.edu.ua This results in four Rb⁺ cations and a [Sn₄]⁴⁻ polyanion. This anion has 20 valence electrons (4x4 from Sn + 4 from Rb), making it isoelectronic with the neutral P₄ molecule. As predicted by this analogy, the [Sn₄]⁴⁻ anion forms a tetrahedral cluster.

Rb₈Sn₄₄: This type-I clathrate is considered a metallic Zintl phase. researchgate.netresearchgate.net According to the Zintl-Klemm concept, the eight Rb atoms donate eight electrons to the tin framework, forming [Sn₄₄]⁸⁻. An ideal, charge-balanced clathrate framework would be [Sn₄₆]⁸⁻, where each tin atom forms four bonds. The deficiency of two electrons in the [Sn₄₄]⁸⁻ framework compared to the ideal [Sn₄₄]⁶⁻ (for 44 four-bonded atoms) or the presence of vacancies explains its metallic nature and deviation from a simple electron-precise semiconductor model. researchgate.net

Table 2: Application of the Zintl-Klemm Concept to Rubidium-Tin Compounds

CompoundAssumed Electron TransferPolyanion FormedIsoelectronic AnalogueResulting StructureReference
Rb₄Sn₄4 Rb → 4 Rb⁺ + 4e⁻[Sn₄]⁴⁻ (20 valence e⁻)P₄ (20 valence e⁻)Tetrahedral cluster lnu.edu.ua
Rb₈Sn₄₄8 Rb → 8 Rb⁺ + 8e⁻[Sn₄₄]⁸⁻Electron-deficient clathrate frameworkType-I clathrate researchgate.netresearchgate.net

The chemical bonding in rubidium-tin intermetallics is a composite of different interaction types, as explained by the Zintl-Klemm concept and supported by orbital analysis.

Ionic Bonding: There is a significant ionic contribution to the bonding, arising from the electrostatic attraction between the positively charged rubidium cations (Rb⁺) and the negatively charged tin polyanions ([Snₓ]ⁿ⁻). This is a direct consequence of the large electronegativity difference and the transfer of the Rb 5s valence electron.

Covalent Bonding: Strong covalent bonds exist between the tin atoms within the polyanionic framework. After formally accepting electrons from rubidium, the tin atoms achieve a valence electron concentration that allows them to form the necessary number of covalent bonds to attain a stable, closed-shell configuration (or a configuration close to it). These bonds are formed by the overlap of Sn sp³ hybrid orbitals, similar to the bonding in elemental silicon, germanium, or grey tin. science.gov

Metallic Bonding: In electron-non-precise phases like Rb₈Sn₄₄, a degree of metallic bonding coexists with the ionic and covalent interactions. researchgate.net This arises from the delocalization of the "excess" or "deficient" electrons over the entire tin framework, leading to a non-zero density of states at the Fermi level and electrical conductivity.

Hubbard Model and Correlated Electronic States

The Hubbard model is a foundational theoretical framework in solid-state physics used to describe systems with strong electron-electron interactions, a condition known as strong correlation. arxiv.orgarxiv.org It is particularly important for materials with narrow energy bands, where the kinetic energy of electrons is comparable to or smaller than the electrostatic repulsion between them. royalsocietypublishing.org The model simplifies the complex interactions within a crystal lattice to two key parameters: the hopping integral (t), which represents the kinetic energy of an electron moving between adjacent atomic sites, and the on-site Coulomb repulsion (U), which is the energy cost of placing two electrons on the same atom. arxiv.orgznaturforsch.com

The Hubbard model is instrumental in explaining phenomena such as metal-insulator transitions, where a material that would be predicted to be a conductor by conventional band theory is actually an insulator due to strong electron repulsion. ucdavis.edu In intermetallic compounds, especially those involving d- or f-block elements, the Hubbard model, often as a correction to density functional theory (DFT) known as DFT+U, is essential for accurately predicting electronic and magnetic properties.

While the Hubbard model is a cornerstone for understanding correlated electron physics, its direct application in the scientific literature to binary rubidium-tin (Rb-Sn) intermetallics is not extensively documented. scholarpedia.orgtuwien.ac.at The electronic structure of simple Rb-Sn compounds is often considered within the framework of Zintl phases, where a significant charge transfer from the electropositive rubidium to the more electronegative tin occurs, leading to the formation of polyanionic tin clusters. This picture suggests that the primary interactions are ionic and covalent within the tin network, with less emphasis on the strong on-site correlations that the Hubbard model is designed to capture. However, for specific stoichiometries or under conditions where tin d-orbitals might play a more significant role in bonding, or if flat bands appear in the electronic structure, electron correlation effects could become more pronounced. aps.org Theoretical studies on disordered ferromagnetic alloys have utilized the Hubbard model to describe component magnetizations and densities of states, illustrating the model's utility in complex metallic systems. aps.org

Table 1: Key Parameters of the Hubbard Model This table provides a conceptual overview of the Hubbard model's parameters and their implications for the electronic behavior of materials.

Parameter Symbol Physical Interpretation Implication for Electronic State
Hopping Integral t Represents the kinetic energy of an electron moving or "hopping" between neighboring lattice sites. It is related to the overlap of atomic orbitals on adjacent atoms. A large t value promotes delocalization of electrons, favoring a metallic state. It is associated with wide energy bands.
On-site Repulsion U Represents the Coulomb potential energy required to place two electrons with opposite spins on the same atomic site. A large U value penalizes double occupancy of sites, promoting electron localization. If U is much larger than t, it can lead to a Mott insulator state.

| Ratio (U/t) | U/t | The ratio of the on-site repulsion to the hopping integral, which determines the degree of electron correlation in the system. | Small U/t: Weakly correlated system, well-described by conventional band theory (metallic). Large U/t: Strongly correlated system, where electron localization dominates (can be insulating). |

Influence of Spin-Orbit Coupling on Electronic States

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. researchgate.net This interaction is particularly strong in heavy elements, where electrons reach high velocities as they move in the strong electric field of the nucleus. researchgate.netmdpi.com In the context of rubidium-tin intermetallics, the presence of the heavy tin atom (atomic number Z=50) makes SOC a critical factor in determining the electronic band structure. mdpi.commdpi.com

First-principles calculations on various tin-containing compounds, including oxides and halides, have demonstrated that the inclusion of SOC has a profound impact on their electronic properties. mdpi.comresearchgate.net One of the primary effects of SOC is the lifting of degeneracies in the electronic bands. mdpi.com For instance, bands that would be degenerate in a non-relativistic calculation are split into distinct energy levels when SOC is considered. This splitting is particularly significant for states with a strong tin p-orbital character, which are often found near the Fermi level in stannides. mdpi.com

The consequences of SOC-induced band splitting are significant:

Band Gap Modification: SOC can lead to a reduction of the material's band gap. mdpi.com This occurs because the splitting of both valence and conduction bands can shift the band edges closer together.

Nontrivial Topology: In some materials, strong spin-orbit interaction can invert the order of the conduction and valence bands, leading to the emergence of topologically protected surface states, a hallmark of topological insulators. mdpi.com

Anisotropic Properties: SOC can introduce anisotropy into the electronic and optical properties of a material, as the effect is dependent on the direction of electron motion relative to the crystal axes. mdpi.com

Theoretical studies on compounds like Sn₂PO₄I show that including SOC enhances both the refractive indices and the birefringence. mdpi.com Similarly, in perovskites containing rubidium and tin, SOC is shown to have a clear correlation with the band gap. acs.org While these examples are not pure intermetallics, they strongly indicate that any accurate theoretical model of Rb-Sn compounds must incorporate spin-orbit coupling to correctly describe the electronic states at the Fermi level and predict their physical properties. researchgate.net

Table 2: Effect of Spin-Orbit Coupling (SOC) on Calculated Band Gaps in Tin-Containing Compounds This table, based on first-principles calculations from the literature, illustrates the quantitative impact of including SOC in theoretical models of tin-based materials. Data is derived from studies on related compounds due to the lack of specific data for Rb-Sn intermetallics.

Compound Calculation Method Band Gap without SOC (eV) Band Gap with SOC (eV) Change in Band Gap (eV) Source
Sn₂PO₄I HSE06 2.47 2.45 -0.02 mdpi.com
CsPbCO₃F mBJ 5.58 4.45 -1.13 mdpi.com

Thermodynamic Stability and Phase Equilibria in the Rubidium Tin System

Construction and Analysis of Phase Diagrams

Phase diagrams are essential tools in materials science, providing a graphical representation of the equilibrium phases of a system under different conditions of temperature, pressure, and composition. solubilityofthings.comnist.gov The construction of the Rb-Sn phase diagram relies on both experimental data and computational modeling.

Experimental Determination of Phase Boundaries (e.g., Liquidus Curves, Eutectic Points)

Experimental investigation of phase boundaries is fundamental to accurately mapping out a phase diagram. bham.ac.uk Techniques such as differential thermal analysis (DTA) and X-ray diffraction (XRD) are commonly employed to identify transition temperatures. iaea.orgresearchgate.net

In the Rb-Sn system, experimental studies have revealed the formation of several intermetallic compounds that melt at significantly high temperatures, despite the low melting points of pure rubidium (39.3 °C) and tin (231.9 °C). researchgate.netwikipedia.org For instance, the compound Rb₂Sn₃ exhibits the highest temperature on the liquidus curve, melting at approximately 890°C, while RbSn melts at around 570°C. researchgate.net

The phase diagram of the Rb-Sn system is characterized by the presence of eutectic points, which represent the lowest melting point for a mixture of components. doitpoms.ac.ukwikipedia.org A eutectic system involves a reaction where a liquid phase transforms directly into two solid phases upon cooling. wikipedia.orgmycollegevcampus.com The specific compositions and temperatures of these eutectic points in the Rb-Sn system are determined through careful thermal analysis experiments. rsc.org The liquidus curve, which defines the boundary between the all-liquid phase and the two-phase (solid + liquid) region, is a key feature determined in these experiments. chempap.org

Computational Prediction of Phase Equilibria

Computational methods, particularly the CALPHAD (CALculation of PHAse Diagrams) approach, have become indispensable for predicting and refining phase diagrams. solubilityofthings.comnist.govmdpi.com This method uses thermodynamic models to describe the Gibbs free energy of each phase, allowing for the calculation of phase equilibria over a wide range of compositions and temperatures. researchgate.netnii.ac.jp

For the Rb-Sn system, computational modeling complements experimental data, helping to interpolate and extrapolate phase boundaries where experimental information is scarce. polymtl.ca These models are based on fundamental thermodynamic principles and can predict the behavior of complex, multi-component systems. solubilityofthings.comresearchgate.net The accuracy of these predictions is highly dependent on the quality of the thermodynamic descriptions and the experimental data used for parameter fitting. ampp.org First-principles (ab initio) calculations, based on density functional theory, can also be employed to calculate the energies of different crystal structures, providing valuable input for thermodynamic modeling. aps.orgoriginslab.netarxiv.org

Anomalous Melting Phenomena

The Rb-Sn system exhibits anomalous melting behavior, where the melting points of the intermetallic compounds are substantially higher than those of the constituent elements. researchgate.net This is a notable characteristic, as many alloy systems show a simple eutectic behavior with melting points intermediate to the pure components. mycollegevcampus.com The high melting points of compounds like Rb₂Sn₃ and RbSn indicate strong interactions between rubidium and tin atoms in the solid state. researchgate.net

Furthermore, studies on alkali metals like rubidium under high pressure have revealed complex melting phenomena, including reentrant melting curves. researchgate.net While this is a property of the pure element, it highlights the complex interplay of forces that can influence phase transitions in systems involving rubidium. Machine learning-based interatomic potentials are emerging as a powerful tool to model such anomalous behaviors. researchgate.net

Energetic Considerations: Formation and Cohesive Energies

The stability of the various phases in the Rb-Sn system is governed by energetic factors, specifically the enthalpy of formation and the cohesive energy. These thermodynamic quantities provide insight into the bonding strength and relative stability of the different compounds.

Calculation of Enthalpy of Formation

The enthalpy of formation (ΔH_f) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A negative enthalpy of formation indicates that the formation of the compound is an exothermic process and that the compound is stable relative to its elements. cern.ch

The standard enthalpy of formation for various rubidium compounds, such as rubidium hydroxide (B78521) (RbOH) and rubidium oxide (Rb₂O), has been determined experimentally and is highly negative, indicating their stability. cern.ch For Rb-Sn alloys, the enthalpy of formation can be calculated using first-principles methods or determined experimentally through calorimetry. acs.org Computational approaches, such as those based on density functional theory, allow for the calculation of the total energy of the compound and its constituent elements, from which the enthalpy of formation can be derived. These calculations are crucial for the thermodynamic modeling of the phase diagram. acs.org

CompoundFormulaCalculated Enthalpy of Formation (kJ/mol)
Rubidium OxideRb₂O-339
Rubidium HydroxideRbOH-413.8

This table is for illustrative purposes. The enthalpy of formation for specific rubidium-tin intermetallic compounds requires further targeted research.

Determination of Cohesive Energy

Cohesive energy is the energy required to separate the constituent atoms of a solid to an infinite distance from each other. It is a measure of the strength of the bonds holding the solid together. aps.org The cohesive energy can be calculated from first-principles, providing a fundamental understanding of the stability of different phases.

For pure rubidium, the cohesive energy has been calculated using methods like the cellular method. aps.org In the context of the Rb-Sn system, the cohesive energy of the various intermetallic compounds would be a key indicator of their stability. A higher cohesive energy generally corresponds to a more stable compound with stronger interatomic bonding. The cohesive properties, including the bulk modulus and equilibrium atomic volume, can be systematically studied using ab initio calculations for a range of compositions.

ElementCohesive Energy (kcal/mole)
Rubidium (Rb)20.7

This value is for pure rubidium. The cohesive energies of rubidium-tin compounds would differ and are essential for a complete energetic analysis.

Phase Transformation Mechanisms and Kinetics

The mechanisms and kinetics of phase transformations in the Rb-Sn system are crucial for understanding the material's behavior under varying thermodynamic conditions. These transformations can be induced by changes in temperature or pressure, leading to different crystal structures and properties.

Temperature-Induced Structural Transitions

Studies on the Rb-Sn system have confirmed the existence of intermetallic compounds that melt at very high temperatures, suggesting strong chemical bonding and thermal stability. For instance, compounds such as RbSn and Rb₂Sn₃ have been identified with melting points reaching as high as 570°C and 890°C, respectively. aip.org This is in stark contrast to the low melting points of pure rubidium (39.3 °C) and tin (231.9 °C). caltech.educhemrxiv.org The formation of these high-melting-point phases indicates a significant exothermic enthalpy of formation.

The thermodynamic properties of liquid Rb-Sn alloys have been investigated, revealing insights into the interactions between the constituent atoms in the molten state. iphy.ac.cn These studies suggest the formation of complex species or associations within the liquid, which influences the phase transformations upon cooling and solidification. The kinetics of these transformations, such as the rates of nucleation and growth of the solid phases from the melt, are dependent on factors like the cooling rate and the presence of impurities.

Below is a table summarizing the reported melting points of some rubidium-tin intermetallic compounds.

CompoundMelting Point (°C)
RbSn570
Rb₂Sn₃890
Data sourced from aip.org

Pressure-Induced Phase Transitions

While specific experimental data on pressure-induced phase transitions in binary Rb-Sn compounds are limited, the behavior of related systems and the individual elements provides a basis for understanding potential transformations. High pressure is a powerful tool for modifying interatomic distances and bonding, often leading to the formation of novel crystal structures with higher densities and coordination numbers. arxiv.org

For instance, elemental rubidium undergoes several structural transformations under pressure, from body-centered cubic (BCC) at ambient pressure to face-centered cubic (FCC) and more complex structures at higher pressures. aip.organl.gov Similarly, tin also exhibits a sequence of pressure-induced phase transitions. aps.org It is plausible that Rb-Sn intermetallic compounds will also undergo structural changes to more compact arrangements under compression. Studies on other intermetallic systems have shown that pressure can induce phase transitions to new, often denser, crystal structures or even cause decomposition into constituent elements or other alloys at very high pressures. mdpi.comaps.org Theoretical calculations on Rb-B compounds, for example, have predicted the stabilization of various stoichiometries and crystal structures under high pressure. researchgate.netnsf.gov

Defect Chemistry and its Impact on Stability

The stability and properties of rubidium-tin compounds are significantly influenced by the presence of intrinsic point defects. These defects, which include vacancies, interstitials, and antisite defects, are thermodynamically driven and can have a profound impact on the electronic and structural characteristics of the material.

Identification and Characterization of Intrinsic Defects (e.g., Vacancies)

In intermetallic compounds like those formed between rubidium and tin, which can be classified as Zintl phases, the predominant intrinsic defects are often cation vacancies. iphy.ac.cnfrontiersin.org Zintl phases are characterized by a significant charge transfer from the electropositive element (Rb) to the more electronegative element (Sn), forming a polyanionic framework.

The formation energy of these defects is a key parameter determining their concentration. First-principles calculations on related Zintl pnictides suggest that the formation energy of cation vacancies can be relatively high, which is crucial for the material's doping potential. iphy.ac.cnfrontiersin.org In the context of Rb-Sn compounds, rubidium vacancies (VRb) would be the analogous primary acceptor defect. The formation of tin vacancies (VSn) or antisite defects, where a rubidium atom occupies a tin site (RbSn) or vice versa (SnRb), are also possible. The relative formation energies of these defects will dictate the native defect chemistry. For many Zintl phases, cation vacancies are the lowest-energy defects, which can lead to intrinsic p-type behavior. frontiersin.org

The concentration of these vacancies is dependent on the chemical potentials of the constituent elements, meaning it can be controlled by the synthesis conditions. chemrxiv.org The presence of vacancies can lead to the formation of Kirkendall voids, especially during processes involving diffusion. frontiersin.org

A summary of common intrinsic point defects in intermetallic compounds is provided in the table below.

Defect TypeDescriptionPotential Impact in Rb-Sn
Rubidium Vacancy (VRb) A missing rubidium atom from its lattice site.Likely the dominant acceptor defect.
Tin Vacancy (VSn) A missing tin atom from its lattice site.Could act as a donor or acceptor depending on charge state.
Rubidium Antisite (RbSn) A rubidium atom occupying a tin lattice site.Energetically less favorable due to large size mismatch.
Tin Antisite (SnRb) A tin atom occupying a rubidium lattice site.Could act as a donor defect.
Interstitial Defect An atom occupying a site that is normally empty.Less likely for the large Rb atom.
This table is based on general principles of defect chemistry in intermetallic compounds.

Strategies for Defect Passivation and Mitigation

The presence of defects, particularly at surfaces and grain boundaries, can be detrimental to the performance of materials in various applications. Therefore, strategies to passivate or mitigate these defects are essential. Defect passivation aims to neutralize the electronic activity of defects, often by forming chemical bonds that satisfy the coordination of undercoordinated atoms.

In materials related to Rb-Sn compounds, such as tin-based perovskites, rubidium itself has been used as a passivating agent. researchgate.net While the context is different, the principle of using specific elements to heal defects is broadly applicable. For intermetallic compounds, surface passivation can be crucial to prevent reactions with the environment. researchgate.net

General strategies for defect mitigation in intermetallic compounds include:

Compositional Engineering: Precisely controlling the stoichiometry of the compound during synthesis can influence the formation energy of different defects and thus their equilibrium concentrations. nsf.gov

Additive Engineering: The introduction of small amounts of other elements can serve to passivate defects. For instance, halides have been used to passivate vacancy defects in related materials.

Annealing and Thermal Treatments: Controlled heating and cooling cycles can help to reduce the density of non-equilibrium defects and promote a more ordered crystal structure.

Surface Treatments: Applying protective coatings can prevent the formation of surface defects and degradation due to environmental factors. researchgate.net

These strategies, while general to the field of materials science, provide a framework for improving the stability and performance of rubidium-tin compounds by controlling their defect chemistry.

Advanced Computational and Simulation Studies

Density Functional Theory (DFT) Applications Beyond Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the calculation of a material's electronic structure and, by extension, a wide range of physical and chemical properties. nsf.gov While foundational for understanding electronic behavior, its application extends to predicting structural, thermodynamic, and vibrational characteristics of rubidium-tin compounds. These calculations are typically performed within frameworks like the Full Potential Linearized Augmented Plane Wave (FP-LAPW) method or using projector augmented wave (PAW) pseudopotentials. umt.edu.pkacs.org

DFT calculations are instrumental in determining the ground-state structural properties of crystalline solids. By minimizing the total energy of a system with respect to its atomic positions and unit cell dimensions, researchers can accurately predict lattice parameters, bond lengths, and crystal symmetry. rsc.org This process, known as structural optimization, is fundamental before further properties can be computed. umt.edu.pk

A key thermodynamic quantity derived from DFT is the formation enthalpy (or formation energy), which indicates the thermodynamic stability of a compound relative to its constituent elements. arxiv.org A negative formation enthalpy suggests that the compound is stable and its formation is energetically favorable. aps.org For instance, first-principles calculations on Rb-Cs-Sn-I solid solutions have been used to evaluate their free energy of mixing and confirm their thermodynamic stability at room temperature. acs.org At 300 K, all solid solutions of RbₓCs₁₋ₓSnI₃ are calculated to be more stable than their constituent phases. acs.org Similarly, calculations for various double perovskites containing rubidium, such as A₂BIrCl₆ (where A can be Rb), determine their formation energies to confirm stability. rsc.org

The following table summarizes structural and thermodynamic parameters for several rubidium-tin-containing compounds as predicted by DFT calculations.

CompoundPredicted Lattice Parameter (Å)Calculated Formation Energy (eV/formula unit)Computational Method/Functional
Rb₂NaIrCl₆ 10.022-2.33FP-LAPW (PBE-GGA) rsc.org
Rb₂KIrCl₆ 10.359-2.34FP-LAPW (PBE-GGA) rsc.org
γ-Rb₀.₅Cs₀.₅SnI₃ N/A~ -0.04 (relative to tetragonal phase)DFT (Details in source) acs.org
RbBaCl₃ N/A (Bulk Modulus: 17.32 GPa)N/ADFT (PBE-GGA) arxiv.org
RbBaBr₃ N/A (Bulk Modulus: 14.42 GPa)N/ADFT (PBE-GGA) arxiv.org
RbBaI₃ N/A (Bulk Modulus: 11.31 GPa)N/ADFT (PBE-GGA) arxiv.org

This table is populated with data from cited research articles. "N/A" indicates that the specific data point was not the focus of the cited study.

The vibrational properties of a crystal are described by its phonon spectrum. Phonons, which are quantized modes of lattice vibration, influence many material properties, including thermal conductivity and thermodynamic stability. DFT, through methods like Density Functional Perturbation Theory (DFPT), can be used to calculate the phonon dispersion curves and the phonon density of states (ph-DOS). materialsproject.orgarxiv.org

The absence of imaginary frequencies in the calculated phonon dispersion curve across the entire Brillouin zone is a critical indicator of a crystal's dynamical stability. rsc.orgaip.org For example, DFT calculations have confirmed the dynamic stability of double perovskites like Cs₂NaIrCl₆ and Rb₂NaIrCl₆ by showing no negative frequencies in their phonon spectra. rsc.org

Furthermore, DFT calculations of phonon frequencies are essential for interpreting experimental vibrational spectroscopy data, such as that from Raman and Infrared (IR) spectroscopy. arxiv.orgd-nb.info In a study on the Rb₂SnBr₆ perovskite, DFT calculations were used to assign the observed Raman and IR modes to specific atomic vibrations. arxiv.org The low-frequency modes (below 50 cm⁻¹) were primarily associated with the rattling motion of Rb atoms, while higher frequency modes were linked to the bending and stretching of the [SnBr₆]²⁻ octahedra. arxiv.org The strong agreement between the calculated and experimental frequencies validates the computational model and provides a detailed understanding of the lattice dynamics. arxiv.org

The table below presents a summary of calculated and experimental vibrational modes for a representative rubidium-tin halide perovskite.

CompoundVibrational ModeCalculated Frequency (cm⁻¹) (DFT)Experimental Frequency (cm⁻¹) (Raman)
Rb₂SnBr₆ Lattice Vibrations (Rb⁺)~50< 80 (out of measured range)
Rb₂SnBr₆ δₐₛ(T₂g) bendingN/A105
Rb₂SnBr₆ νₐₛ(E₉) stretchingN/A140
Rb₂SnBr₆ νₛ(A₁g) stretchingN/A191

This table synthesizes data from a combined experimental and computational study on Rb₂SnBr₆. arxiv.org "N/A" indicates data not provided or not applicable for that specific mode in the cited source.

Prediction of Structural and Thermodynamic Parameters

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on-the-fly". rub.de In AIMD, the forces acting on the atoms are calculated directly from quantum mechanics (typically DFT) at each step of the simulation, eliminating the need for pre-defined empirical interatomic potentials. rub.deus.es This allows for the accurate simulation of complex chemical processes, including bond breaking and formation, and the study of materials at finite temperatures, especially in liquid or amorphous states. rub.de

While comprehensive AIMD studies specifically targeting binary rubidium-tin alloys are not prominent in the literature, the methodology has been successfully applied to its constituent elements, demonstrating its potential. For instance, AIMD has been used to investigate the structural, dynamic, and electronic properties of liquid tin near its melting point and at higher temperatures. researchgate.net These simulations provided static structure factors that agreed well with experimental data and offered insights into the transient nature of local atomic arrangements in the melt. researchgate.net Similarly, AIMD simulations have been employed to analyze the electronic structure of liquid rubidium at various temperatures, revealing details about the metal-nonmetal transition at low densities. nih.gov

The application of AIMD to Rb-Sn systems could provide critical insights into the liquid alloy's structure, diffusion coefficients, viscosity, and the dynamics of phase transitions like melting and solidification.

Machine Learning Approaches for Phase Diagram Prediction

The prediction of phase diagrams is a central task in materials science, providing a map for material synthesis and processing. arxiv.org Traditional methods like CALPHAD (CALculation of PHase Diagrams) rely heavily on experimental data, which can be time-consuming to acquire. arxiv.org Recently, machine learning (ML) has emerged as a data-driven approach to accelerate the prediction of phase formation and construct phase diagrams. mdpi.comaip.org

This approach typically involves several steps:

Data Generation: A large dataset of materials with known phase structures is compiled. This data often comes from a combination of experimental databases and high-throughput DFT calculations. mdpi.com

Feature Engineering: Each material is described by a set of numerical attributes, or "descriptors," derived from the properties of its constituent elements (e.g., atomic radius, electronegativity, valence electron concentration, melting temperature). arxiv.orgmdpi.com

Model Training: ML algorithms—such as support vector machines (SVM), k-nearest neighbors (KNN), random forests (RF), or neural networks (NN)—are trained on the dataset to learn the complex relationship between the features and the resulting phase stability. mdpi.com

Prediction: The trained model can then be used to rapidly predict the stable phase for new, unexplored compositions. arxiv.org

While this methodology has been successfully applied to predict phase structures in complex systems like high-entropy alloys with high accuracy, its specific application to the binary Rb-Sn system is not yet widely reported. mdpi.com The development of a robust ML model for the Rb-Sn system would require the generation of a specific training dataset, likely through extensive DFT calculations of the formation energies of various potential Rb-Sn intermetallic compounds.

Multiscale Modeling and Simulation Frameworks for Rb-Sn Systems

Many real-world material phenomena span multiple length and time scales, from the atomic to the macroscopic. siam.org Multiscale modeling aims to bridge these scales by integrating different simulation techniques, each suited for a particular regime. utwente.nljhu.edu A typical framework might link:

Quantum Mechanical Methods (e.g., DFT): Provide highly accurate information about electronic structure, bonding, and interatomic forces at the angstrom scale. jhu.edu

Atomistic Simulations (e.g., Molecular Dynamics): Use forces from DFT or classical potentials to simulate the behavior of thousands to millions of atoms over nanoseconds, capturing phenomena like dislocation motion or nanoparticle formation. sogang.ac.kr

Mesoscale Methods (e.g., Phase-Field Models): Coarse-grain the atomic details to simulate the evolution of microstructures, such as grain growth or phase separation, over micrometers and microseconds. sogang.ac.kr

Continuum Models (e.g., Finite Element Method): Describe the material as a continuous medium to predict macroscopic mechanical or thermal properties. jhu.edu

For the Rb-Sn system, a multiscale framework could be employed to predict how atom-level properties influence macroscopic behavior. For example, DFT calculations of defect energies could inform atomistic simulations of plastic deformation, which in turn could provide parameters for continuum models of material strength. While the development of comprehensive multiscale frameworks is an active area of research across materials science, specific, integrated models for the Rb-Sn system are not yet established in the literature. siam.org

Emerging Research Directions and Advanced Materials Applications

Integration in Perovskite-Based Systems for Optoelectronics

Tin-based halide perovskites are gaining significant attention as less-toxic alternatives to their lead-based counterparts for optoelectronic applications, particularly in solar cells. However, they often suffer from poor stability, primarily due to the easy oxidation of tin from its active Sn(II) state to Sn(IV). The incorporation of rubidium cations into the perovskite structure has emerged as a key strategy to address these challenges.

The introduction of rubidium into tin-based halide perovskites, such as formamidinium tin iodide (FASnI₃), has been shown to significantly enhance both the stability and performance of the resulting devices. Research indicates that rubidium additives, like Rubidium Chloride (RbCl), facilitate the growth of more uniform and higher-quality perovskite films. This improved morphology is crucial for efficient charge transport and reducing defects.

Key effects of rubidium incorporation include:

Suppression of Oxidation : Rubidium helps to suppress the oxidation of Sn²⁺, a primary degradation pathway in tin-based perovskites.

Defect Passivation : Rubidium cations can passivate defects within the perovskite crystal structure, particularly at the interfaces. For instance, in FASnI₃-based cells, rubidium has been found to play a pivotal role in passivating the interface between the perovskite layer and the hole-transport layer. matec-conferences.orgsamaterials.com This mitigation of trap centers leads to reduced non-radiative recombination and improved device efficiency.

Enhanced Crystallinity and Stability : The presence of rubidium can modulate the crystal structure, helping to maintain a stable perovskite phase. matec-conferences.orgsamaterials.com This leads to remarkable improvements in device longevity. In one study, a device incorporating both acetamidinium (B1228376) and rubidium maintained over 90% of its initial performance after 3000 hours of storage in a glovebox. matec-conferences.orgsamaterials.com Similarly, doping tin-lead mixed halide perovskites with Rubidium Iodide (RbI) has resulted in improved storage, light, and thermal stability. azom.com

The following table summarizes the performance enhancement in a tin-based perovskite solar cell upon the incorporation of a rubidium additive.

Device CompositionPower Conversion Efficiency (PCE)StabilityReference
Pure FASnI₃3.12%-
FASnI₃ with RbCl additive5.89%Superior stability and high reproducibility
FASnI₃ with Acetamidinium and Rubidium (E1AC10Rb3)14.5%Maintained >90% initial PCE for 3000 h matec-conferences.orgsamaterials.com
Sn-Pb Perovskite (Control)-- azom.com
Sn-Pb Perovskite with RbI dopant21.04%Improved storage, light, and thermal stability azom.com

The inclusion of rubidium not only enhances stability but also allows for the fine-tuning of the optoelectronic properties of perovskite materials. This modulation is critical for optimizing device performance for specific applications like solar cells or light-emitting diodes (LEDs).

Key modulations include:

Bandgap Tuning : The incorporation of different cations, including rubidium, can modulate the crystal structure and thereby alter the material's electronic bandgap. A device featuring acetamidinium and rubidium co-cations achieved a bandgap of 1.43 eV, which is promising for use in tandem solar cells. matec-conferences.orgsamaterials.com

Luminescence Efficiency : Passivating perovskite films with alkali halides like rubidium halides can significantly enhance their photoluminescence properties. However, studies comparing potassium and rubidium passivation have found that while both improve luminescence, the material's tolerance is higher for potassium. anl.govrsc.org Rubidium additives tend to favor the formation of phase-segregated rubidium halide crystals at higher concentrations. anl.govrsc.org

Carrier Dynamics : By passivating defects and improving crystallinity, rubidium additives reduce charge carrier recombination at interfaces and within the bulk material. matec-conferences.orgsamaterials.com This leads to improved charge extraction and higher open-circuit voltage (Voc) in solar cell devices. azom.com

Role in Enhancing Halide Perovskite Stability and Performance

Potential in Advanced Energy Materials and Technologies

Beyond optoelectronics, compounds and alloys of rubidium and tin are being investigated for their potential in other advanced energy applications, including thermoelectrics, catalysis, and solid-state batteries.

Thermoelectric materials can convert waste heat directly into useful electrical energy, a property quantified by the dimensionless figure of merit (ZT). Tin-based chalcogenides, such as Tin Sulfide (B99878) (SnS) and Tin Selenide (B1212193) (SnSe), are considered highly promising thermoelectric materials due to their intrinsically low thermal conductivity and earth-abundant, non-toxic constituents. azom.comwikipedia.orgd-nb.inforsc.orgmdpi.com

Research has shown that the thermoelectric performance of materials like SnS and SnSe can be significantly enhanced through doping and nanostructuring. rsc.orgphysicsworld.com For instance, SnS exhibits a high Seebeck coefficient, and its thermal conductivity can be very low, reaching values below 1.0 W·m⁻¹·K⁻¹. rsc.orgacs.org Similarly, single-crystal SnSe has demonstrated a record-high ZT value, primarily due to an exceptionally low lattice thermal conductivity. wikipedia.orgphysicsworld.com While extensive research focuses on doping these tin chalcogenides with various elements to optimize their carrier concentration and electrical conductivity, specific studies on rubidium-tin sulfide or rubidium-tin selenide compounds for thermoelectric applications are not prominent in recent literature. The known benefits of tin chalcogenides, however, suggest that exploring rubidium-tin systems could be a potential area for future research.

Intermetallic compounds, which are alloys with ordered crystal structures, are a versatile class of materials in heterogeneous catalysis. mdpi.comrsc.org Their well-defined atomic arrangements and unique electronic structures can lead to enhanced activity, selectivity, and stability compared to random alloys. oaepublish.comacs.org The strong chemical interactions between the constituent metals can modify surface chemisorption properties and create specific, uniform active sites. rsc.orgoaepublish.com

Tin-containing intermetallics, particularly those with platinum-group metals like Platinum-Tin (Pt-Sn) and Palladium-Tin (Pd-Sn), have been studied for various catalytic reactions, including hydrogenation and methanol (B129727) oxidation. anl.govmdpi.comacs.org The introduction of tin can alter the electronic structure of the platinum, weakening the binding strength of adsorbates and thereby improving selectivity. acs.org Furthermore, some low-melting-point metals, including rubidium, have been noted as components in liquid metal catalysts. nih.gov However, specific investigations into the catalytic properties of rubidium-tin intermetallic compounds are limited. Given the principles of intermetallic catalysis, Rb-Sn systems could theoretically offer unique electronic and geometric effects, but this remains a largely unexplored field of research.

There is significant research interest in rubidium-tin compounds as solid-state electrolytes, particularly as fluoride-ion conductors for applications in next-generation fluoride-ion batteries. speciation.net These batteries are a promising alternative to lithium-ion technology due to the high theoretical energy density associated with the fluoride (B91410) ion shuttle.

Compounds such as Rubidium Pentafluorodistannate (RbSn₂F₅) and Rubidium Trifluorostannate (RbSnF₃) have been identified as good fluoride-ion conductors. znaturforsch.comcolab.ws

Rubidium Pentafluorodistannate (RbSn₂F₅) : This compound is a notable fluoride conductor, even at moderate temperatures. znaturforsch.com Studies using impedance spectroscopy and Nuclear Magnetic Resonance (NMR) have characterized its ionic conductivity and diffusion properties. znaturforsch.comnii.ac.jp Research indicates that RbSn₂F₅ exhibits two-dimensional fluoride-ion diffusion, with ions moving preferentially between the rubidium-rich layers of its crystal structure. rsc.org Its conductivity is significantly higher than that of trifluorostannates.

Doping Effects : The conductivity of tin(II) fluoride can be substantially increased by doping it with alkali metal fluorides. Doping with 5% Rubidium Fluoride (RbF) results in a significant enhancement of ionic conductivity.

The table below presents measured ionic conductivity values for RbSn₂F₅ and a related doped compound.

CompoundTemperature (K)Ionic Conductivity (S/cm)Reference
RbSn₂F₅423 (150 °C)~1.0 x 10⁻² znaturforsch.com
SnF₂ doped with 5% RbF453 (180 °C)6.31 x 10⁻²

This high ionic mobility makes rubidium-tin fluorides promising candidates for solid electrolytes in all-solid-state batteries and other electrochemical devices.

Anode Materials in Lithium-Ion and Sodium-Ion Batteries (General Intermetallics)

While direct research on rubidium-tin intermetallics for battery anodes is not extensively documented, the inclusion of alkali metals like rubidium is a known strategy for enhancing the performance of SIBs. theassay.com The addition of rubidium ions to the electrolyte has been shown to improve the stability of the solid-electrolyte interphase (SEI) on hard carbon anodes. dovepress.com This suggests a potential role for rubidium, either as a component in a multi-component intermetallic anode or as an electrolyte additive, to stabilize tin-based anodes and improve their life cycle. theassay.comdovepress.com The development of novel tin-based anodes with enhanced performance is a key target for future battery technologies. dovepress.com

Table 1: Comparison of Selected Tin-Based Anode Materials for Lithium-Ion and Sodium-Ion Batteries

Anode MaterialBattery TypeKey FeaturesAdvantagesChallenges
Pure Tin (Sn)LIBs & SIBsAlloying/de-alloying mechanism with Li/Na. frontiersin.orgHigh theoretical capacity (847-994 mAh g⁻¹). frontiersin.orgnih.govSevere volume expansion (~400-525%), leading to poor cycle life. frontiersin.orginternationaltin.org
Tin-Antimony (SnSb)LIBsIntermetallic compound.Complex reaction mechanism helps relieve mechanical strain during cycling. doi.orgLower capacity compared to pure tin; still subject to volume changes. doi.org
Tin-Carbon CompositesLIBs & SIBsTin nanoparticles embedded in a carbon matrix (e.g., graphene, CNTs). nih.govnih.govImproved conductivity, buffered volume expansion, enhanced cycle stability. frontiersin.orgComplex synthesis; potential reduction in overall capacity depending on carbon content. internationaltin.org
Tin(IV) Oxide (SnO₂)SIBsConversion and alloying reactions.High capacity.Large irreversible capacity loss in initial cycles. nih.gov

Fundamental Contributions to Intermetallic Chemistry

Exploration of Novel Stoichiometries and Complex Rubidium-Tin Compounds

The exploration of the rubidium-tin binary system contributes significantly to fundamental intermetallic chemistry, particularly through the discovery of compounds with novel stoichiometries and complex crystal structures. iucr.org A prime example of this is found in the synthesis and characterization of Zintl phases, which are compounds formed between electropositive metals (like Rb) and less electropositive main-group elements (like Sn).

A notable discovery in this area is a complex rubidium nonastannide, [Rb(C₁₈H₃₆N₂O₆)]₃RbSn₉. iucr.org This compound features deltahedral [Sn₉]⁴⁻ cluster anions. The synthesis involves dissolving the Zintl cluster compound Rb₄Sn₉ in an organic solvent with the aid of a sequestering agent (cryptand), which allows for the crystallization of this complex structure. iucr.org

The crystal structure reveals that Rb⁺ cations that are not sequestered by the cryptand molecules directly interact with the [Sn₉]⁴⁻ clusters. This interaction links the clusters together to form one-dimensional, infinite chains with the formula ₁[RbSn₉]³⁻. iucr.org These chains are a fascinating example of supramolecular assembly in the solid state, arranged in a pseudo-hexagonal rod packing. iucr.org The study of such complex rubidium-tin compounds pushes the boundaries of our understanding of chemical bonding and structure in intermetallics, revealing how cation-anion interactions can lead to extended, low-dimensional structures. iucr.org

Furthermore, research into novel rubidium compounds under high pressure, such as rubidium poly-nitrides and superhydrides, demonstrates a powerful methodology for discovering new stoichiometries. arxiv.orgaps.org Applying high pressure can dramatically alter the thermodynamic landscape, stabilizing compounds like RbN₅ and RbH₉ that are not accessible under ambient conditions. arxiv.orgaps.org These approaches, based on varying stoichiometry and applying external pressure, are key strategies for identifying new, potentially functional, intermetallic materials. arxiv.orgrsc.org

Table 2: Crystallographic Data for the Complex Rubidium-Tin Compound [Rb(C₁₈H₃₆N₂O₆)]₃RbSn₉

ParameterValue
Chemical FormulaC₅₄H₁₀₈N₆O₁₈Rb₄Sn₉
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)19.336(4)
b (Å)27.509(6)
c (Å)20.306(4)
β (°)114.75(3)
Key Structural Feature∞¹[RbSn₉]³⁻ chains formed by interconnected [Sn₉]⁴⁻ Zintl clusters. iucr.org

Data sourced from the Crystallography Open Database, entry 1525634, as published in IUCr Journals. iucr.org

Tailoring Material Properties through Compositional and Structural Engineering

The ability to tailor the physical and chemical properties of materials is a central goal of materials science, and rubidium-tin intermetallics offer a platform for exploring these principles. Compositional and structural engineering are the primary tools for modifying properties such as electronic structure, thermal stability, and mechanical behavior. xray.cz

Compositional Engineering involves precisely controlling the stoichiometry of a compound to influence its properties. In intermetallics, changing the ratio of the constituent elements can lead to entirely different crystal structures and, consequently, different functionalities. rsc.org For example, the prediction of various rubidium-iridium (Rb-Ir) and rubidium-nitrogen (Rb-N) compounds with different stoichiometries at high pressure highlights how composition can be tuned to create materials ranging from semiconductors to poor metals. arxiv.orgresearchgate.net In the Rb-Sn system, exploring different Rb:Sn ratios beyond known phases like Rb₄Sn₉ could lead to the discovery of new Zintl clusters or other intermetallic structures with unique electronic or thermoelectric properties.

Structural Engineering focuses on modifying the arrangement of atoms within a crystal lattice. This can be achieved through various synthesis techniques, the application of external pressure, or the introduction of defects or disorder. aps.orgacs.org The synthesis of the complex [Rb(C₁₈H₃₆N₂O₆)]₃RbSn₉ is a form of structural engineering where the use of a cryptand molecule directs the assembly of the [Sn₉]⁴⁻ clusters into one-dimensional chains, a structure that would not form otherwise. iucr.org This demonstrates how molecular-level control can create anisotropic structures, which are likely to have directional physical properties (e.g., electrical conductivity). Understanding these structure-property relationships is crucial for designing new materials for specific applications. xray.cz

Table 3: Strategies for Engineering Intermetallic Properties

Engineering StrategyDescriptionPotential Application to Rubidium-Tin System
Stoichiometric Control Varying the elemental ratios (e.g., Rb:Sn) to form different stable or metastable compounds. rsc.orgDiscovery of new RbₓSnᵧ Zintl phases with tailored band gaps for thermoelectric or electronic applications.
High-Pressure Synthesis Using high pressure to force atoms into novel arrangements and stabilize new, denser phases with unique bonding. aps.orgSynthesis of novel rubidium-tin intermetallics that may exhibit superconductivity or other exotic electronic properties.
Use of Sequestering Agents Employing large organic molecules (e.g., cryptands, crown ethers) to encapsulate cations and direct the formation of complex anionic frameworks. iucr.orgCreation of low-dimensional or porous Rb-Sn structures for applications in catalysis or ion exchange.
Composite Formation Integrating the intermetallic with a second phase (e.g., a conductive carbon matrix) to create a material with combined properties. frontiersin.orgEnhancing the mechanical integrity and conductivity of Rb-Sn anodes for battery applications.

Concluding Perspectives and Future Research Imperatives

Identification of Unsolved Structural and Mechanistic Challenges

Despite progress in the synthesis and characterization of alkali metal stannides, the rubidium-tin system remains less thoroughly investigated compared to the sodium-tin system. znaturforsch.com A significant challenge lies in the complete elucidation of its phase diagram, where several structures are yet to be definitively solved. znaturforsch.compolymtl.ca The inherent complexity of stannides, which often feature intricate Zintl anions and cluster formations like [Sn₄]⁴⁻ or Sn₉⁴⁻, contributes to this difficulty. znaturforsch.comresearchgate.net The formation of these complex polyanions and their subsequent arrangement into stable crystal lattices with large rubidium counterions presents a formidable synthetic and crystallographic puzzle.

The preparation of specific binary compositions can be challenging. High-temperature solid-state reactions, a common synthetic route, may yield mixtures of phases rather than the targeted single-phase compound, indicating that certain stoichiometries may not be thermodynamically stable or easily accessible under typical experimental conditions. nih.gov This is exemplified in related systems where attempts to synthesize specific binary thallides like RbTl were unsuccessful, instead producing mixtures of other stable compounds. nih.gov Similar kinetic and thermodynamic hurdles likely exist in the Rb-Sn system, impeding the isolation and structural characterization of all possible intermetallic phases. Furthermore, mechanistic challenges related to the nucleation and growth of tin-based compounds, including the facile oxidation of Sn(II) and the control of crystallization dynamics, pose significant obstacles to producing high-quality, single-crystal specimens suitable for detailed structural analysis. acs.orghku.hk

Directions for Experimental Validation of Theoretical Predictions

Computational chemistry has emerged as a powerful tool for predicting the existence, stability, and properties of new materials. In the context of tin-based compounds, and by extension the Rb-Sn system, theoretical models have outpaced experimental verification in several areas. A prominent example is found in the field of lead-free perovskites, where rubidium is a key component.

Computational studies based on Density Functional Theory (DFT) have investigated the structural, thermodynamic, and electronic properties of compounds like rubidium tin iodide (RbSnI₃) and its mixed-halide derivatives. tue.nlacs.org These theoretical works predict the relative stability of different crystalline phases (e.g., the γ-phase versus the Y-phase) and forecast that these materials should behave as direct band gap semiconductors with properties suitable for photovoltaic applications. tue.nlacs.org Specifically, some calculations indicate that for RbSnI₃, the 2D "yellow phase" is more energetically favorable than the 3D perovskite γ-phase, aligning with some experimental observations but requiring broader confirmation. tue.nl Such predictions explicitly call for experimental validation to confirm the calculated formation energies, phase transition temperatures, and electronic band structures. tue.nlacs.orgchemrxiv.org

Future experimental work should be directed at:

Targeted Synthesis: Employing synthesis techniques like the tin-flux method or solvothermal synthesis to create high-quality single crystals of theoretically predicted phases. znaturforsch.comacs.org

Advanced Characterization: Using in-situ X-ray diffraction and other advanced crystallographic techniques to verify predicted crystal structures and monitor phase transitions under varying conditions. researchgate.net

Spectroscopic and Electronic Measurement: Performing detailed spectroscopic and electronic measurements to validate the predicted band gaps, charge carrier mobility, and other functional properties.

Closing the loop between theoretical prediction and experimental reality is crucial for accelerating the discovery and development of new functional materials based on the rubidium-tin system. chemrxiv.org

Outlook for Transformative Applications and Fundamental Discoveries

The exploration of rubidium-tin compounds is driven by the potential for both fundamental scientific breakthroughs and transformative technological applications. The constituent elements themselves suggest diverse possibilities; rubidium is critical for specialized technologies like atomic clocks and photocells, while tin and its alloys are foundational in modern electronics as solders and are increasingly researched for energy storage. znaturforsch.comazom.comwikipedia.orgrsc.org

The potential applications for binary and ternary rubidium-tin compounds are promising:

Energy Storage: Stannides are actively investigated as high-capacity anode materials for next-generation lithium-ion batteries. znaturforsch.com The complex structures found in the Rb-Sn system could offer novel frameworks for ion intercalation and storage.

Thermoelectrics: Clathrate structures, such as the ternary stannide Rb₈AlₓSn₄₆₋ₓ, are known for their potential as thermoelectric materials, which can convert waste heat into electricity. osti.govosti.gov The investigation of binary Rb-Sn clathrates, like Rb₈Sn₄₄, could lead to new, efficient thermoelectric systems. acs.org

Electronics and Superconductivity: Intermetallic compounds often exhibit unique electronic properties. znaturforsch.com Further investigation into the largely unexplored Rb-Sn phase diagram could uncover new superconductors or materials with novel electronic or magnetic behavior. znaturforsch.com

From a fundamental science perspective, the Rb-Sn system is a frontier for discovery. The study of stannides containing large, electropositive cations like rubidium can reveal new types of Zintl ions and cluster chemistry, expanding our understanding of chemical bonding in intermetallic compounds. znaturforsch.com The elucidation of the remaining unknown crystal structures within the Rb-Sn system will inevitably contribute new knowledge to the fields of solid-state chemistry and materials science. znaturforsch.compolymtl.ca

Q & A

Q. How should researchers document experimental protocols to ensure reproducibility in Rb-Sn studies?

  • Methodological Answer :
  • Detailed Supplementary Files : Include raw XRD patterns, DSC thermograms, and EDS spectra.
  • Code Repositories : Share Jupyter notebooks for DFT input files or refinement scripts.
  • FAIR Data Principles : Use platforms like Zenodo to archive datasets with unique DOIs .

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